

In-Vitro Stability and Solubility of TMX-4100: A Technical Guide

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Compound of Interest

Compound Name: TMX-4100

Cat. No.: B10828193

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available in-vitro stability and solubility data for **TMX-4100**, a selective phosphodiesterase 6D (PDE6D) degrader. The information herein is compiled from publicly available sources and is intended to support research and development efforts related to this compound.

Introduction to TMX-4100

TMX-4100 has been identified as a selective degrader of phosphodiesterase 6D (PDE6D), a protein implicated in various cellular processes. As a research compound, understanding its fundamental physicochemical properties, such as solubility and stability, is crucial for the design and interpretation of in-vitro and in-vivo studies.

Compound Details:

- Molecular Formula: $C_{11}H_{10}N_4O_2S$
- Molecular Weight: 262.29 g/mol

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation feasibility. Based on available data, **TMX-4100** exhibits the following solubility characteristics:

Solvent/Medium	Solubility
DMSO (Dimethyl Sulfoxide)	Soluble
DMF (Dimethylformamide)	Soluble
Aqueous Buffer	≥ 0.71 mg/mL (equivalent to 2.71 mM)

It is important to note that the aqueous solubility was reported by a commercial supplier and the specific buffer conditions were not detailed. Further characterization in buffers relevant to specific experimental conditions is recommended.

In-Vitro Stability

Detailed public data on the in-vitro stability of **TMX-4100**, such as its half-life in various matrices (e.g., plasma, liver microsomes) or its degradation profile under different stress conditions, is not currently available in the primary scientific literature. In the absence of specific data, this guide provides standardized protocols for assessing in-vitro stability, which can be applied to **TMX-4100**.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of a research compound like **TMX-4100**. These are based on standard practices in the field.

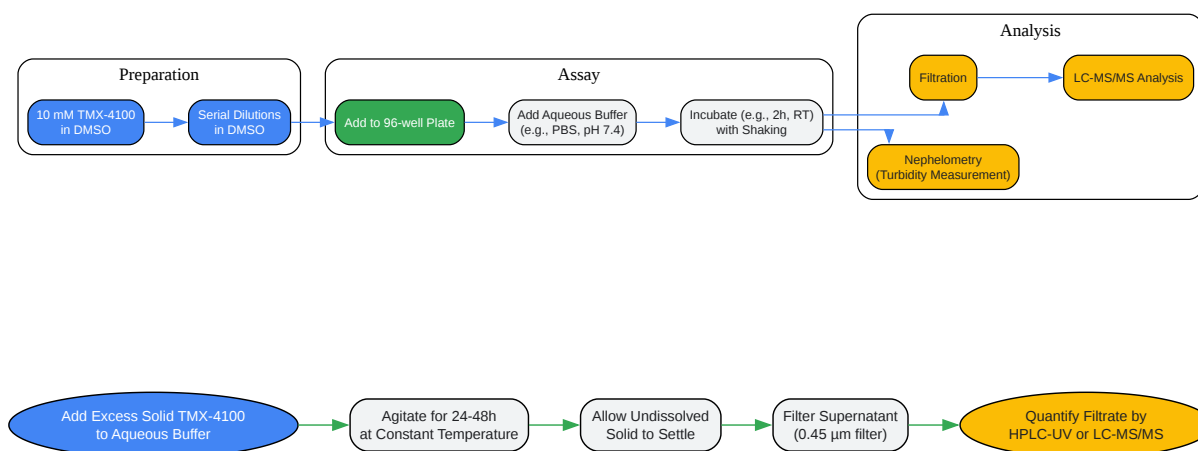
Aqueous Kinetic Solubility Assay

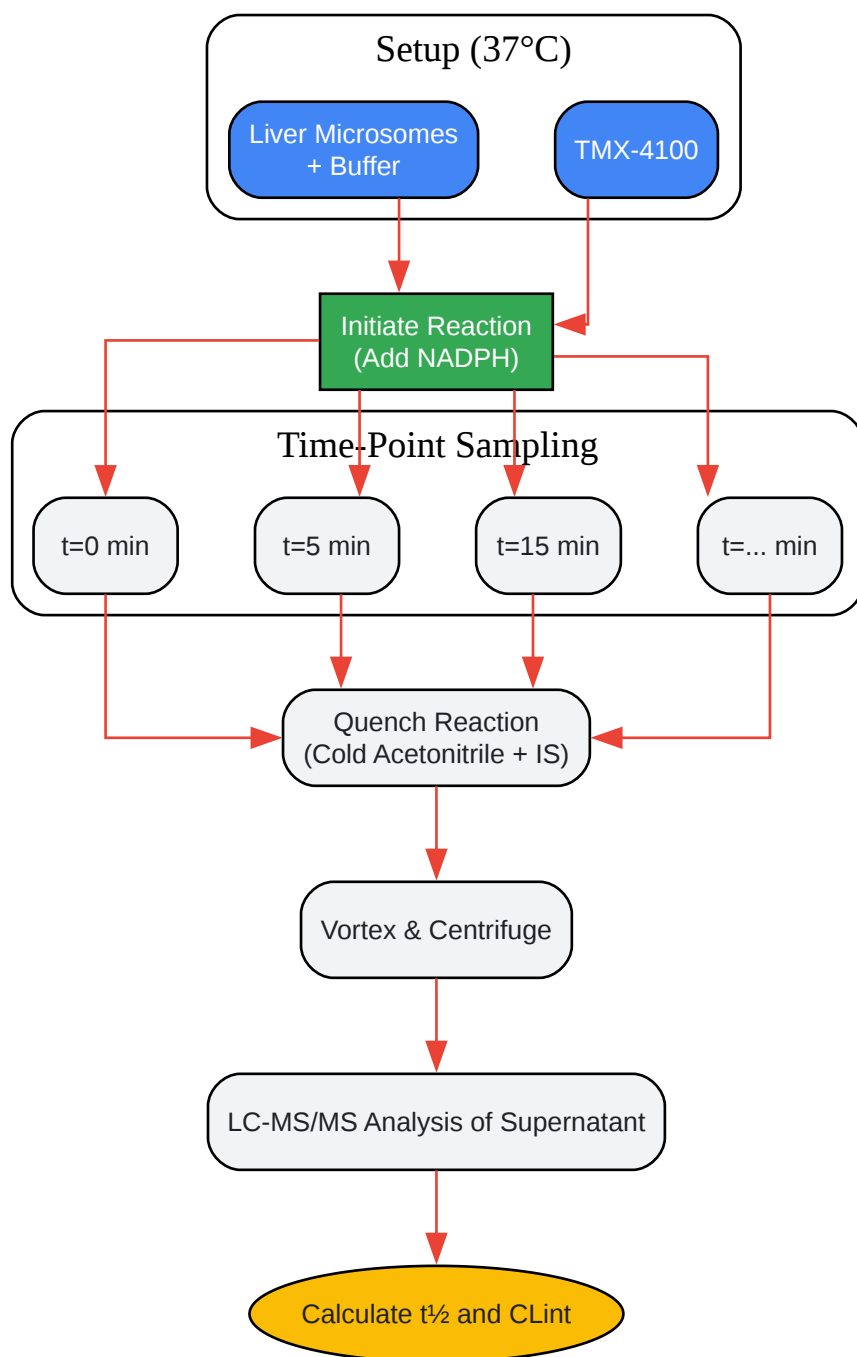
This assay is designed for high-throughput screening to determine the kinetic solubility of a compound in an aqueous buffer.

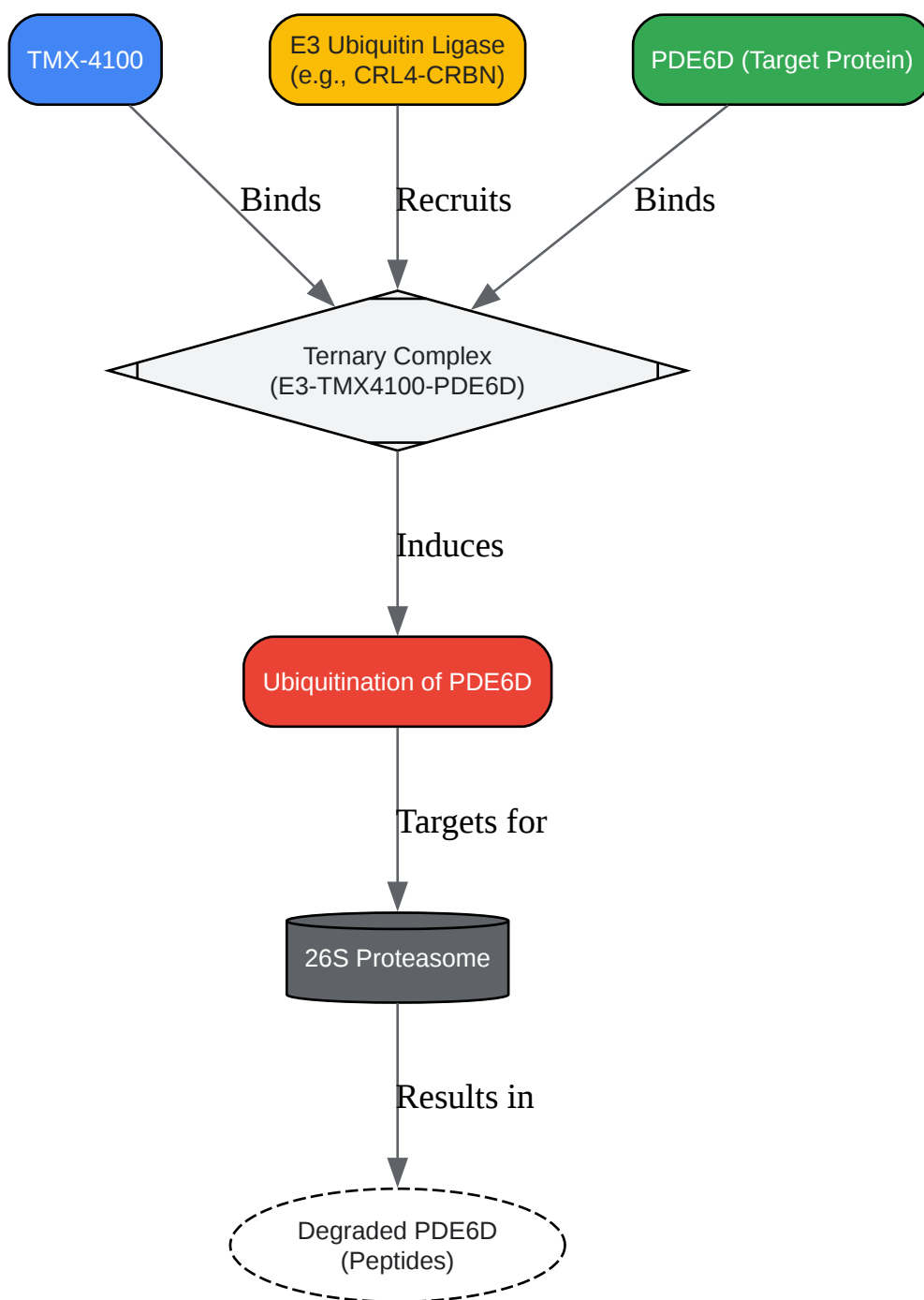
Methodology:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **TMX-4100** in 100% DMSO.
- **Working Solution Preparation:** Serially dilute the stock solution with DMSO to create a range of concentrations.

- Assay Plate Preparation: Add a small volume (e.g., 2 μ L) of each working solution to the wells of a 96-well microplate.
- Aqueous Buffer Addition: Add an appropriate volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations and a final DMSO concentration of $\leq 1\%$.
- Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
- Analysis: Analyze the plate using a nephelometer to measure turbidity, which indicates precipitation. Alternatively, the samples can be filtered, and the concentration of the soluble compound in the filtrate can be determined by LC-MS/MS.







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